molecular formula C13H7Cl2N3O2S B2921248 2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226434-56-5

2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2921248
CAS No.: 1226434-56-5
M. Wt: 340.18
InChI Key: PCKBURBXEKEBLE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound developed for research applications, specifically within the N-(1,3,4-oxadiazol-2-yl)benzamide class of investigational antibacterial agents. Compounds in this chemical class have demonstrated potent and broad-spectrum antibacterial activity in preclinical research. Studies on closely related analogs have shown remarkable efficacy against high-priority, drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL . Furthermore, select derivatives in this family exhibit promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, with MIC values as low as 0.125 µg/mL against various drug-resistant strains . The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its versatility and significant role in the development of novel bioactive molecules . The mechanism of action for this specific class of compounds appears complex and multitargeted. Research on structurally similar halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicates that they may regulate essential bacterial processes such as menaquinone biosynthesis, impact proteins involved in DNA replication (e.g., DnaX, Pol IIIC), and possess the ability to depolarize bacterial membranes . This multifaceted mechanism is particularly valuable for research aimed at overcoming existing antibiotic resistance. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dichloro-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-1-2-10(15)9(5-8)11(19)16-13-18-17-12(20-13)7-3-4-21-6-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBURBXEKEBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antifungal research. This article explores the synthesis, characterization, and biological evaluations of this compound based on diverse sources.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2,5-dichlorobenzoyl chloride with thiophen-3-yl hydrazine followed by cyclization to form the oxadiazole ring. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of 1,2,5-oxadiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising cytotoxic effects against these cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
1HeLa0.37
2HCT-1160.73
3A5490.95

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity. Specifically, substituents at various positions on the thiophene and oxadiazole rings can significantly affect potency .

Antifungal Activity

The antifungal properties of similar compounds have also been investigated. For example, derivatives containing oxadiazole moieties were tested against Aspergillus niger and Candida tropicalis. The minimum inhibitory concentration (MIC) values ranged from 9.18 µM to 41.96 µM, indicating effective antifungal activity .

Table 2: Antifungal Activity Against Aspergillus niger and Candida tropicalis

CompoundMIC (µM)
A9.18
B19.58
C41.96

The data suggests that electron-withdrawing groups at specific positions on the benzene ring enhance antifungal efficacy .

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may inhibit key enzymes involved in cell proliferation and fungal growth. For instance, some oxadiazole derivatives have shown inhibitory effects on topoisomerase I activity in cancer cells . This inhibition could lead to disrupted DNA replication and ultimately induce apoptosis.

Case Studies

In a notable case study involving a library of oxadiazole derivatives, researchers synthesized several compounds and evaluated their anticancer activities using various human cancer cell lines. The study concluded that specific structural modifications significantly enhanced cytotoxicity compared to standard treatments like sorafenib .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two structurally analogous compounds, LMM5 and LMM11, reported in antifungal studies (see Table 1) .

Structural and Functional Differences

Substituent Variations :

  • Target Compound : Features a thiophen-3-yl group on the oxadiazole ring and 2,5-dichloro substituents on the benzamide.
  • LMM5 : Contains a 4-methoxyphenylmethyl group on the oxadiazole and a sulfamoyl substituent on the benzamide.
  • LMM11 : Substituted with a furan-2-yl group on the oxadiazole and a cyclohexyl-ethyl sulfamoyl group on the benzamide.

Chlorine atoms in the target compound increase lipophilicity and electron-withdrawing effects, which may influence membrane permeability and enzyme inhibition.

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal activity against Candida albicans (MIC values: 4–8 µg/mL), attributed to thioredoxin reductase inhibition .
  • The target compound’s dichloro substituents and thiophene group suggest enhanced stability and target affinity, though specific MIC data are pending validation.

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Compound Oxadiazole Substituent Benzamide Substituent Key Functional Groups Antifungal Activity (MIC, µg/mL)
Target Compound Thiophen-3-yl 2,5-Dichloro Cl, thiophene, oxadiazole Under investigation
LMM5 4-Methoxyphenylmethyl Sulfamoyl (benzyl-methyl) Sulfamoyl, methoxy 4–8 (vs. C. albicans)
LMM11 Furan-2-yl Sulfamoyl (cyclohexyl-ethyl) Sulfamoyl, furan 4–8 (vs. C. albicans)

Mechanistic Insights

  • Thioredoxin Reductase Inhibition : LMM5 and LMM11 disrupt redox homeostasis in C. albicans by targeting thioredoxin reductase, a critical enzyme for fungal survival . The target compound’s chlorine substituents may amplify this effect due to their electrophilic nature.
  • Solubility and Formulation : All compounds require solubilization in DMSO + Pluronic F-127 , indicating similar hydrophobicity challenges .

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